methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
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Overview
Description
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a complex organic compound characterized by the presence of sulfonyl, methoxy, and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and amino groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-[(4-bromophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
- Methyl (2Z)-2-[(4-fluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
- Methyl (2Z)-2-[(4-iodophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Uniqueness
Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-23-14-7-5-13(6-8-14)19-11-16(17(20)24-2)25(21,22)15-9-3-12(18)4-10-15/h3-11,19H,1-2H3/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTHUVFGPHWLQZ-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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